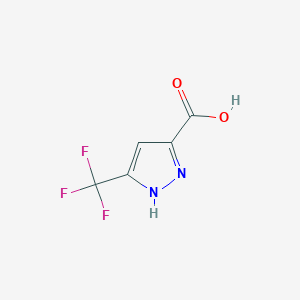

5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)3-1-2(4(11)12)9-10-3/h1H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVNBJPTGRMGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400653 | |

| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129768-28-1 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129768-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Heterocycle

5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl (CF₃) group into the pyrazole scaffold imparts unique physicochemical properties to molecules, such as increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity. These characteristics make this compound a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important fluorinated pyrazole derivative.

Synthetic Strategy: A Two-Step Approach to the Pyrazole Core

The most common and efficient synthesis of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is achieved through a two-step process. This method involves an initial Claisen condensation to construct a key β-dicarbonyl intermediate, followed by a classic Knorr pyrazole synthesis and subsequent hydrolysis.

Step 1: Synthesis of the Key Intermediate: Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate

The synthesis commences with a Claisen condensation reaction between an appropriate trifluoroacetyl precursor and diethyl oxalate. A common starting material is ethyl trifluoroacetate, which reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to yield the crucial intermediate, ethyl 4,4,4-trifluoro-2,4-dioxobutanoate.

Reaction Scheme:

This reaction is typically carried out in a dry, inert solvent like ethanol. The sodium ethoxide acts as a catalyst, deprotonating the α-carbon of the ethyl trifluoroacetate, which then undergoes nucleophilic attack on the diethyl oxalate.

Step 2: Knorr Pyrazole Synthesis and Saponification

The resulting β-dicarbonyl compound, ethyl 4,4,4-trifluoro-2,4-dioxobutanoate, is then subjected to a Knorr pyrazole synthesis. This involves the cyclocondensation with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, often ethanol or acetic acid. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring, yielding ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Reaction Scheme:

The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to precipitate the final product, 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

Reaction Scheme:

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

This protocol is adapted from established procedures for similar pyrazole syntheses.

Materials:

-

Ethyl 4,4,4-trifluoro-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-2,4-dioxobutanoate in ethanol.

-

Add a slight molar excess of hydrazine hydrate to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

Protocol 2: Hydrolysis to 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Materials:

-

Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water in a round-bottom flask.

-

Add a molar excess of sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature or gently heat to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

Characterization of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂O₂ | [1] |

| Molecular Weight | 180.09 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 152-154 °C | [1] |

Spectroscopic Data

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the proton environment in the molecule. For 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, the following signals are expected:

-

A singlet for the proton on the pyrazole ring (C4-H), typically in the aromatic region.

-

A broad singlet for the acidic proton of the carboxylic acid group, which is often downfield.

-

A broad singlet for the N-H proton of the pyrazole ring. The chemical shift of this proton can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Key expected signals include:

-

A signal for the carboxylic acid carbonyl carbon.

-

Signals for the carbon atoms of the pyrazole ring. The carbon attached to the trifluoromethyl group will show coupling to the fluorine atoms.

-

A quartet for the trifluoromethyl carbon, due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard such as CFCl₃. For trifluoromethyl groups attached to a pyrazole ring, the chemical shift is often observed in the range of -60 to -70 ppm[2].

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | N-H stretch | Pyrazole ring |

| 1760-1690 | C=O stretch | Carboxylic acid |

| ~1600-1450 | C=C and C=N stretch | Pyrazole ring |

| ~1350-1100 | C-F stretch | Trifluoromethyl group |

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature[3][4].

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns may involve the loss of the carboxylic acid group (CO₂H) or the trifluoromethyl group (CF₃)[5][6].

Workflow and Mechanistic Insights

The synthesis of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid follows a logical and well-established reaction sequence.

Sources

spectroscopic data of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid NMR IR mass spec

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid

Abstract

5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a pivotal heterocyclic building block in the development of modern pharmaceuticals and agrochemicals.[1][2] The incorporation of the trifluoromethyl (CF₃) group imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity, making it a valuable synthon.[2] A thorough structural elucidation and confirmation of this molecule is paramount, relying on a multi-technique spectroscopic approach. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore not just the data itself, but the causal relationships between the molecular structure and the resulting spectral features.

Molecular Structure and Spectroscopic Overview

The structural integrity of any synthesized compound must be rigorously verified before its use in further applications. For 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Molecular Formula: C₅H₃F₃N₂O₂; Molecular Weight: 196.09 g/mol ), a combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its covalent structure and purity. Each technique probes different aspects of the molecule: NMR defines the carbon-hydrogen framework and the environment of the fluorine atoms, IR identifies the key functional groups, and MS confirms the overall mass and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this molecule is expected to be relatively simple, revealing three distinct types of protons.

-

Pyrazole C4-H: A single proton is attached to the C4 position of the pyrazole ring. It has no adjacent protons, so it will appear as a sharp singlet. Its chemical shift is influenced by the aromatic nature of the ring and the electron-withdrawing effects of the adjacent CF₃ and COOH groups, typically appearing in the δ 7.0-7.5 ppm range.

-

Pyrazole N-H: The proton on the pyrazole nitrogen is acidic and subject to hydrogen bonding and chemical exchange. This results in a broad singlet whose chemical shift is highly dependent on the solvent and concentration.

-

Carboxylic Acid O-H: This is the most acidic proton. Like the N-H proton, it undergoes rapid exchange and appears as a very broad singlet, often far downfield (δ 10-13 ppm or even broader). In the presence of D₂O, both the N-H and O-H signals will disappear due to proton-deuterium exchange, providing a definitive method for their assignment.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| C4-H | ~7.2 | Singlet (s) | Sharp signal characteristic of the lone pyrazole ring proton. |

| N1-H | Variable (Broad) | Broad Singlet (br s) | Position and width are solvent/concentration dependent. Exchanges with D₂O. |

| COOH | >10 (Broad) | Broad Singlet (br s) | Position and width are solvent/concentration dependent. Exchanges with D₂O. |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the unique carbon environments and offers crucial information about the electronic structure, particularly the influence of the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): This carbon is directly bonded to three fluorine atoms. The strong ¹J(C-F) coupling splits the signal into a characteristic quartet. The electron-withdrawing nature of fluorine shifts this carbon to approximately δ 120 ppm, with a large coupling constant of around 270 Hz.[3][4]

-

Pyrazole C5: This carbon is bonded to the CF₃ group. The ²J(C-F) coupling through two bonds also splits this signal into a quartet, but with a much smaller coupling constant (typically 35-42 Hz).[3][5] Its chemical shift is significantly downfield due to the attached electronegative group.

-

Pyrazole C3 & C4: These carbons of the heterocyclic ring will appear in the aromatic region. C3, attached to the carboxylic acid, will be further downfield than C4.

-

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the δ 160-170 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~165 | Singlet (s) | - |

| C3 | ~145 | Singlet (s) | - |

| C5 | ~140 | Quartet (q) | ²J(C-F) ≈ 38 |

| -CF₃ | ~120 | Quartet (q) | ¹J(C-F) ≈ 270 |

| C4 | ~110 | Singlet (s) | - |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean, direct confirmation of the trifluoromethyl group. Since all three fluorine atoms in the CF₃ group are chemically equivalent, they produce a single signal.

-

Chemical Shift: The chemical shift for a CF₃ group attached to a pyrazole ring is typically observed in the range of δ -60 to -66 ppm relative to the standard reference, CFCl₃.[3][5][6]

-

Multiplicity: As there are no other fluorine atoms in the molecule, the signal will appear as a sharp singlet.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

| -CF₃ | -60 to -66 | Singlet (s) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable N-H and O-H protons.

-

Instrument Setup: Tune and shim the NMR spectrometer for the chosen solvent. Use a standard broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H Spectrum Acquisition: Acquire a standard one-pulse ¹H spectrum. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A wider spectral width (~220 ppm) and a longer acquisition time (several hundred to thousands of scans) are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F Spectrum Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A spectral width of ~50 ppm centered around -65 ppm is appropriate. ¹⁹F NMR is a high-sensitivity experiment and requires only a few scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for rapidly identifying the presence of key functional groups.

The IR spectrum of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is dominated by features from the carboxylic acid, the pyrazole ring, and the C-F bonds.

-

O-H Stretch: The carboxylic acid O-H bond produces a characteristically very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[7] This broadness is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.

-

N-H Stretch: The pyrazole N-H stretch typically appears as a medium-intensity band around 3100-3300 cm⁻¹, which is often superimposed on the broad O-H absorption.

-

C=O Stretch: The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band between 1710 and 1760 cm⁻¹.[7] Its exact position depends on the extent of hydrogen bonding; dimeric, hydrogen-bonded acids absorb closer to 1710 cm⁻¹.

-

C=N and C=C Stretches: The pyrazole ring contains C=N and C=C bonds, which produce medium-intensity absorptions in the 1450-1650 cm⁻¹ region.

-

C-F Stretches: The C-F bonds of the trifluoromethyl group lead to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region. These are often the most intense peaks in the fingerprint region.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 2500-3300 | Carboxylic Acid (O-H) | Stretching | Strong, Very Broad |

| ~3150 | Pyrazole (N-H) | Stretching | Medium, on top of O-H |

| ~1715 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp |

| 1450-1650 | Pyrazole Ring | C=N, C=C Stretching | Medium |

| 1100-1350 | Trifluoromethyl (C-F) | Stretching | Very Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Caption: Correlation of IR regions with molecular functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

For 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, a soft ionization technique like Electrospray Ionization (ESI) is ideal.

-

Molecular Ion: In positive ion mode ESI, the molecule is expected to be observed as the protonated species, [M+H]⁺, at an m/z value corresponding to its monoisotopic mass plus the mass of a proton.

-

Exact Mass of C₅H₃F₃N₂O₂ = 196.0147

-

Expected [M+H]⁺ = 197.0225 m/z

-

-

Fragmentation: While soft ionization minimizes fragmentation, some characteristic losses can be observed in the spectrometer or induced via tandem MS (MS/MS).

-

Loss of H₂O (18 Da): A common fragmentation for carboxylic acids, leading to an ion at m/z 179.0119.

-

Loss of COOH radical (45 Da): Decarboxylation can lead to an ion at m/z 151.0248.

-

Table 5: High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 197.0225 |

| [M+Na]⁺ | 219.0044 |

| [M-H₂O+H]⁺ | 179.0119 |

| [M-COOH+H]⁺ | 152.0326 |

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion spray.

-

Mass Analysis: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in positive ion mode.

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its measured m/z value to the calculated exact mass to confirm the elemental composition.

Caption: A potential ESI-MS fragmentation pathway.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a clear example of a self-validating analytical workflow. ¹H and ¹³C NMR spectroscopy establish the precise carbon-hydrogen framework and the location of the trifluoromethyl group. ¹⁹F NMR provides an unambiguous signal for this key functional group. Infrared spectroscopy rapidly confirms the presence of the carboxylic acid, pyrazole N-H, and C-F bonds. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight to within parts-per-million (ppm) accuracy. Together, these techniques provide a comprehensive and definitive characterization, ensuring the identity and purity of this important chemical building block for its intended application in research and development.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- Supporting Information. (n.d.). [Supporting Information for an article].

- Supporting Information. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles.

- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

- ChemicalBook. (n.d.). 5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID 129768-28-1 wiki.

- ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters.

- NIH National Center for Biotechnology Information. (n.d.). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. PMC.

- BenchChem. (n.d.). Physical properties of trifluoromethyl-substituted pyrazoles.

- University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards.

- AERU. (n.d.). 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Ref: IN E8S72).

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

crystal structure of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Structural Elucidation of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid

Introduction

5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 129768-28-1) is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1] Its rigid pyrazole core, combined with the potent electronic influence of a trifluoromethyl group and the hydrogen-bonding capabilities of a carboxylic acid, makes it a valuable synthon for the development of novel pharmaceuticals and agrochemicals.[1][2][3] The precise three-dimensional arrangement of atoms in the solid state—its crystal structure—governs its physical properties and intermolecular interactions. Understanding this architecture is paramount for predicting its behavior, designing co-crystals, and optimizing its role as a pharmacophore in structure-based drug design.

This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the . While a definitive single-crystal X-ray structure for this specific compound is not publicly available as of this writing, this document outlines the authoritative workflow for its elucidation. It synthesizes established protocols for synthesis and crystallization and provides a predictive analysis of its structural features based on crystallographic data from closely related analogues.

Part 1: Synthesis and Generation of Diffraction-Quality Crystals

The primary prerequisite for any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. This section details a representative synthetic route and the critical process of crystallization.

Representative Synthesis Protocol

The synthesis of pyrazole carboxylic acids can often be achieved through the cyclization of a diketone or a related precursor with hydrazine. The following protocol is a generalized procedure adapted from established methods for similar compounds.[4][5] The core principle is the condensation reaction between a β-ketoester bearing a trifluoromethyl group and a hydrazine source.

Workflow for Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid

Caption: Generalized synthesis pathway for the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl 4,4,4-trifluoro-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Intermediate Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting residue contains the intermediate, ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate.

-

Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water (1:1). Add sodium hydroxide (2.5 eq) and stir the mixture at 60°C for 2 hours or until the ester is fully hydrolyzed (as monitored by TLC).

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid should form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as an off-white solid.[1]

Crystallization for X-ray Diffraction

The goal of crystallization is to grow well-ordered, single crystals, typically 0.1-0.3 mm in each dimension, free of cracks and defects. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and fully soluble at an elevated temperature.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate) in a vial covered with a perforated cap. The solvent evaporates slowly over several days, gradually increasing the concentration and promoting crystal growth.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide. The slide is inverted and sealed over a reservoir containing a solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution is prepared at a high temperature and allowed to cool slowly to room temperature, and then further in a refrigerator. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

Causality in Experimental Choice: The selection of a crystallization method is empirical. Slow evaporation is simplest but can be slow. Vapor diffusion offers finer control over the rate of saturation. For pyrazole carboxylic acids, which often engage in strong, directional hydrogen bonding, slower methods are preferable to allow molecules sufficient time to arrange into a well-ordered lattice.

Part 2: Authoritative Workflow for Crystal Structure Determination

The definitive method for elucidating the atomic-level structure of a crystalline solid is Single-Crystal X-ray Diffraction .[6] This technique provides precise coordinates for each atom in the asymmetric unit, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Workflow for Single-Crystal X-ray Crystallography

Caption: The experimental and computational workflow of X-ray crystallography.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal is identified under a polarizing microscope and mounted on a glass fiber or a cryo-loop.[7]

-

Data Collection: The mounted crystal is placed on a goniometer head in a modern diffractometer. It is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations, which improves the quality of the diffraction data.[7] The crystal is then exposed to a monochromatic X-ray beam and rotated, while a detector records the resulting diffraction pattern at hundreds of different orientations.

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group.[6] The intensities of the thousands of measured reflections are integrated and scaled.

-

Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson techniques to generate an initial electron density map.[8] From this map, an initial molecular model is built. This model is then refined using a full-matrix least-squares algorithm, which iteratively adjusts atomic coordinates, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8]

-

Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and checked for geometric reasonability. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[9]

Part 3: Predicted Structural Features and Comparative Analysis

In the absence of a published structure for the title compound, we can predict its key structural features by analyzing crystallographic data from highly similar molecules, such as 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.[10]

Molecular Geometry

The core pyrazole ring is expected to be essentially planar. The trifluoromethyl and carboxylic acid groups will be substituents on this ring. The rotational orientation of the carboxylic acid group relative to the pyrazole ring will be a key conformational feature.

Table 1: Predicted vs. Observed Geometrical Parameters for Pyrazole Carboxylic Acids

| Parameter | Predicted Value for Title Compound | Observed Value in Analogue* | Source |

| N1–N2 Bond Length | ~1.34 - 1.37 Å | 1.355(5) Å | [10] |

| C(carboxyl)–O(carbonyl) | ~1.21 - 1.23 Å | 1.219(6) Å | [10] |

| C(carboxyl)–O(hydroxyl) | ~1.30 - 1.32 Å | 1.308(6) Å | [10] |

| C–N–N Angle | ~110 - 113° | 111.7(5)° | [10] |

*Analogue is 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Values are representative.

Intermolecular Interactions and Crystal Packing

The crystal packing will almost certainly be dominated by strong hydrogen bonds formed by the carboxylic acid groups. Carboxylic acids typically form centrosymmetric dimers via a pair of O–H···O hydrogen bonds, creating a robust R²₂(8) ring motif.[10][11]

The pyrazole ring itself provides additional hydrogen bond donors (N–H) and acceptors (the sp²-hybridized nitrogen). This allows for the formation of extended networks. The N–H of one molecule can interact with the carbonyl oxygen of a neighboring carboxylic acid dimer, linking the dimers into tapes or sheets.

Furthermore, the trifluoromethyl group, while not a classical hydrogen bond donor, can participate in weaker C–H···F and F···F interactions, which will play a secondary but important role in consolidating the three-dimensional packing.

Part 4: Significance in Drug Development

A definitive crystal structure provides invaluable information for drug development professionals:

-

Structure-Activity Relationship (SAR): It reveals the precise 3D conformation of the molecule, which is essential for understanding how it fits into the binding pocket of a biological target.[7]

-

Pharmacophore Modeling: The positions of hydrogen bond donors and acceptors are identified, allowing for the design of more potent analogues that optimize these interactions.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities and bioavailabilities. Crystallography is the gold standard for identifying and characterizing these forms.

-

Co-crystal Design: Understanding the hydrogen bonding motifs allows for the rational design of co-crystals with other molecules to improve physical properties like solubility or stability.

Conclusion

While the definitive awaits experimental determination, its key features can be confidently predicted based on established chemical principles and data from closely related analogues. The molecule is expected to form robust hydrogen-bonded dimers via its carboxylic acid groups, with the planar pyrazole core and trifluoromethyl substituents directing further intermolecular interactions. The authoritative method for confirming these predictions is single-crystal X-ray diffraction. The detailed workflow presented in this guide provides a roadmap for researchers to undertake this structural elucidation, unlocking the atomic-level insights necessary to fully exploit this versatile compound in pharmaceutical and materials science research.

References

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit . ResearchGate. Available at: [Link]

-

Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit . DergiPark. Available at: [Link]

- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

-

5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Ref: IN E8S72) . AERU. Available at: [Link]

-

Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes . SAGE Journals. Available at: [Link]

-

3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | C5H3F3N2O2 | CID 4193848 . PubChem. Available at: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2 | CID 2726919 . PubChem. Available at: [Link]

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

-

Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules . Taylor & Francis Online. Available at: [Link]

-

Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction . Cambridge University Press. Available at: [Link]

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua . Longdom Publishing. Available at: [Link]

-

Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2 . De Gruyter. Available at: [Link]

-

Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations . MDPI. Available at: [Link]

-

1-methyl-5-(trifluoromethyl)-1h-pyrazole-3-carboxylic acid chemical properties . Fisher Scientific. Available at: [Link]

-

Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation . ODU Digital Commons. Available at: [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole . National Institutes of Health (NIH). Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. Available at: [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries . ResearchGate. Available at: [Link]

-

x Ray crystallography . National Institutes of Health (NIH). Available at: [Link]

-

Access Structures . Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Ref: IN E8S72) [sitem.herts.ac.uk]

- 3. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 128694-63-3 | Benchchem [benchchem.com]

- 4. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 5. longdom.org [longdom.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Search - Access Structures [ccdc.cam.ac.uk]

- 10. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Trifluoromethyl Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Trifluoromethyl-substituted pyrazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2] The strategic incorporation of the trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these derivatives highly sought-after in drug discovery programs.[3][4] This guide provides an in-depth technical overview of the quantum chemical calculation workflows employed to elucidate the electronic structure, reactivity, and spectroscopic properties of these vital compounds. By leveraging computational methods, researchers can gain profound insights into molecular behavior, accelerating the design and development of novel therapeutics.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to apply these powerful in-silico techniques to their work.

The Strategic Imperative for Computational Analysis of Trifluoromethyl Pyrazoles

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[2][7] When functionalized with a trifluoromethyl group, the resulting derivatives often display enhanced pharmacological profiles.[2] The potent electron-withdrawing nature of the CF3 group can modulate the pKa of adjacent functionalities and influence non-covalent interactions, which are critical for drug-target binding.[4] However, the presence of fluorine atoms also introduces complexities in both synthesis and analysis.

Quantum chemical calculations offer a robust framework for understanding and predicting the properties of these molecules at an atomic level, thereby de-risking and expediting the drug discovery process.[8][9] These computational approaches allow for the exploration of:

-

Molecular Geometry and Stability: Determining the most stable three-dimensional conformation of a molecule.[10]

-

Electronic Properties: Understanding the distribution of electrons and identifying sites prone to electrophilic or nucleophilic attack.[11]

-

Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra to aid in structural characterization.[12][13]

-

Reactivity and Mechanistic Insights: Elucidating reaction pathways and predicting the outcomes of chemical transformations.

This guide will navigate the theoretical underpinnings and practical applications of these computational methods, with a focus on Density Functional Theory (DFT), a widely used and versatile approach.[11]

Foundational Principles of Quantum Chemical Calculations

At its core, quantum chemistry applies the principles of quantum mechanics to chemical systems. The central equation is the time-independent Schrödinger equation, which, when solved, provides the energy and wavefunction of a molecule. From the wavefunction, all other properties of the molecule can be derived. However, for multi-electron systems, an exact solution to the Schrödinger equation is not feasible. Consequently, a range of approximative methods have been developed.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has emerged as the most popular method for quantum chemical calculations in drug discovery due to its favorable balance of accuracy and computational cost.[11] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. The foundational theorems of DFT state that the ground-state energy of a molecule is a unique functional of its electron density.

The practical application of DFT involves the use of exchange-correlation functionals, which approximate the quantum mechanical effects of electron exchange and correlation. The choice of functional is a critical decision in any DFT calculation.

Selecting the Right Tools: Functionals and Basis Sets

The accuracy of a DFT calculation is intrinsically linked to the choice of the exchange-correlation functional and the basis set.

Functionals: A plethora of functionals are available, each with its own strengths and weaknesses. For organic molecules containing fluorine, such as trifluoromethyl pyrazoles, hybrid functionals often provide reliable results.

-

B3LYP: A widely used hybrid functional that often yields good results for a broad range of systems.[12][14]

-

M06-2X: A meta-hybrid GGA functional that is often recommended for systems with non-covalent interactions.[10]

-

ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, suitable for systems where dispersion forces are important.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate results but at a higher computational cost. For molecules containing fluorine and other second-row elements, Pople-style basis sets are commonly employed.

-

6-31G(d,p): A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). This is often a good starting point for geometry optimizations.[15]

-

6-311++G(d,p): A triple-split valence basis set with diffuse functions (++) on both heavy atoms and hydrogens, in addition to polarization functions. This is recommended for calculations of electronic properties and systems with anionic character.[10][12]

-

cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A Dunning-type basis set that is systematically improvable and often used for high-accuracy calculations.[16]

The choice of functional and basis set should always be validated against experimental data or higher-level calculations whenever possible.

The Computational Workflow: From Structure to Properties

A typical quantum chemical investigation of a trifluoromethyl pyrazole derivative follows a structured workflow.

Caption: A generalized workflow for quantum chemical calculations.

Step-by-Step Protocol for Geometry Optimization and Vibrational Frequency Analysis

This protocol outlines the essential steps for obtaining a stable molecular structure and confirming its nature as a true energy minimum. This is a prerequisite for all subsequent property calculations.

Objective: To find the lowest energy conformation of the trifluoromethyl pyrazole derivative and verify that it is a stable structure.

Software: This protocol is software-agnostic, but the keywords provided are in a format commonly used by programs like Gaussian.[17]

Methodology:

-

Construct the Initial Molecular Structure:

-

Use a molecular builder (e.g., GaussView, Avogadro, ChemDraw) to draw the 2D or 3D structure of the trifluoromethyl pyrazole derivative.

-

Perform an initial, rapid geometry cleanup using molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

-

-

Set up the Geometry Optimization Calculation:

-

Choose a Level of Theory: For a first optimization, a moderate level of theory is often sufficient. A good starting point is B3LYP/6-31G(d,p).[15]

-

Specify the Calculation Type: Use the Opt keyword to request a geometry optimization.

-

Define the Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format, along with the charge and multiplicity of the molecule.

-

Example Input Section:

-

-

Execute the Calculation:

-

Submit the input file to the quantum chemistry software package.

-

Monitor the calculation for convergence. The optimization process is iterative, and the software will report the energy and forces at each step.[18]

-

-

Analyze the Optimization Output:

-

Confirm that the optimization has converged successfully. The output file will typically indicate "Normal termination."[18]

-

Examine the final optimized geometry to ensure it is chemically reasonable.

-

-

Set up the Vibrational Frequency Calculation:

-

Use the Optimized Geometry: The frequency calculation must be performed on the optimized geometry obtained in the previous step.

-

Choose the Same Level of Theory: It is crucial to use the same functional and basis set as the geometry optimization.

-

Specify the Calculation Type: Use the Freq keyword.

-

Example Input Section:

-

-

Execute the Frequency Calculation and Analyze the Results:

-

Run the calculation.

-

Upon completion, examine the output for the calculated vibrational frequencies.

-

Crucial Check: A true energy minimum will have zero imaginary frequencies.[10] The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further refined.

-

Incorporating Solvent Effects

Biological processes occur in an aqueous environment, and solvent can significantly influence molecular properties. Therefore, it is often necessary to include solvent effects in the calculations.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM)[19][20] and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. This approach offers a good compromise between accuracy and computational cost.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute.[20] While more computationally demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For many applications in drug discovery, implicit solvation models provide a sufficient level of accuracy.

Delving Deeper: Calculation of Key Molecular Properties

Once a stable, optimized geometry is obtained, a wealth of molecular properties can be calculated to gain further insight into the behavior of the trifluoromethyl pyrazole derivative.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

-

HOMO: Represents the ability of a molecule to donate an electron.

-

LUMO: Represents the ability of a molecule to accept an electron.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[13] A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[13]

These properties are readily obtained from a standard DFT calculation.

| Property | Significance in Drug Discovery |

| HOMO Energy | Correlates with ionization potential; indicates susceptibility to oxidation. |

| LUMO Energy | Correlates with electron affinity; indicates susceptibility to reduction. |

| HOMO-LUMO Gap | Relates to chemical reactivity, polarizability, and optical properties.[13] |

Spectroscopic Properties: A Bridge to Experimental Data

Quantum chemical calculations can predict various types of spectra, which can be invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N, etc.).[21][22] The calculated absolute shieldings are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). Comparing calculated and experimental NMR spectra can be a powerful tool for structure elucidation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities calculated in a frequency analysis correspond to the peaks in an IR and Raman spectrum.[12] These calculated spectra can aid in the assignment of experimental vibrational modes to specific molecular motions.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum.[23][24][25] This can provide insights into the electronic transitions occurring within the molecule.

Advanced Applications in Drug Discovery

Beyond the fundamental properties, quantum chemical calculations can be integrated into broader drug discovery workflows.

Quantitative Structure-Activity Relationship (QSAR): Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) can be used as variables in QSAR models to correlate a molecule's structural features with its biological activity.[7][26][27]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] A Review on Applications of Computational Methods in Drug Screening and Design | Semantic Scholar [semanticscholar.org]

- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]

- 22. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. eu-opensci.org [eu-opensci.org]

solubility and stability of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility and Stability of 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic Acid in Organic Solvents

Introduction

5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold can dramatically enhance critical molecular properties.[1][2] The high electronegativity and lipophilicity of the CF3 group often improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The carboxylic acid and pyrazole moieties, meanwhile, provide versatile handles for synthetic elaboration and opportunities for hydrogen bonding interactions.[3]

For researchers, process chemists, and formulation scientists, a thorough understanding of this compound's physicochemical properties is paramount. Solubility in organic solvents dictates the choice of reaction media, purification methods (e.g., crystallization), and formulation strategies. Simultaneously, its stability—thermal, photo, and chemical—governs reaction conditions, storage requirements, and shelf-life.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the known properties of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. Recognizing the scarcity of publicly available quantitative data, this document focuses on providing robust, field-proven experimental protocols to enable researchers to generate high-quality solubility and stability data. We will explore the causality behind experimental choices and present self-validating methodologies to ensure scientific integrity.

Core Physicochemical Properties

The structure of 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, featuring both a lipophilic CF3 group and polar functional groups, results in a nuanced physicochemical profile that directly influences its behavior in various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃F₃N₂O₂ | [4][5] |

| Molecular Weight | 180.08 g/mol | [5] |

| CAS Number | 129768-28-1 | [4][5] |

| Appearance | White to off-white solid | [4][6] |

| Melting Point | 152-172°C (Reported values vary, suggesting potential polymorphism or impurity differences) | [4][5] |

| pKa (Predicted) | 3.55 ± 0.10 | [5] |

The acidic nature of the carboxylic group (predicted pKa ≈ 3.55) and the hydrogen bonding capabilities of the pyrazole N-H and carboxylic acid OH groups suggest that solubility will be highly dependent on the solvent's ability to engage in these specific interactions.

Solubility Profile

Predicting solubility is a complex interplay of thermodynamics. For this molecule, the polarity of the pyrazole and carboxylic acid functions favors polar solvents, while the trifluoromethyl group enhances solubility in less polar or fluorinated environments. This duality means that a range of solvents may be suitable, but high solubility is not guaranteed in any single system without experimental verification.

Known Solubility Data

Publicly available, quantitative solubility data for this compound is limited. The following qualitative and semi-quantitative data points serve as a preliminary guide.

| Solvent | Solubility | Temperature | Source |

| Water | Slightly soluble (1.6 g/L) | 25°C | [4] |

| DMSO | Slightly soluble | Not specified | [5] |

| Methanol | Slightly soluble | Not specified | [5] |

Given this limited data, experimental determination is essential for any process development or formulation work.

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is designed to create a saturated solution, from which the concentration of the dissolved solute can be accurately measured.

Causality: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Using an excess of solid material ensures that this equilibrium represents the true solubility limit at a given temperature. Agitation ensures a homogenous mixture and maximizes the surface area for dissolution.

Methodology:

-

Preparation: Add an excess amount of solid 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvent (e.g., acetonitrile, ethanol, ethyl acetate, toluene, etc.). "Excess" means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or on a stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C).

-

Agitation: Agitate the slurries for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time required.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

-

Dilution & Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method (see Analytical Methodology section below).

-

Calculation: Calculate the solubility in units such as g/L or mg/mL based on the measured concentration and the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of a compound is not an intrinsic property but a measure of its resistance to chemical change under specific conditions. For 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, the robust pyrazole ring and the C-F bonds of the trifluoromethyl group suggest good intrinsic stability.[7][8] However, the carboxylic acid functionality can be susceptible to certain reactions.

Thermal Stability

Theoretical Insight: The high melting point and the presence of the electron-withdrawing CF3 group generally contribute to high thermal stability in related heterocyclic systems.[7] Degradation, when it occurs, is likely to be initiated by decarboxylation at elevated temperatures.

Experimental Protocols:

-

Dynamic Analysis (TGA/DSC):

-

Thermogravimetric Analysis (TGA): Heat a small sample (5-10 mg) under a controlled atmosphere (e.g., nitrogen) with a linear temperature ramp (e.g., 10 °C/min). TGA measures mass loss as a function of temperature, and the onset temperature of mass loss provides a clear indication of thermal decomposition.

-

Differential Scanning Calorimetry (DSC): Heat a small sample under similar conditions. DSC detects thermal events such as melting, crystallization, and decomposition by measuring the heat flow. This can confirm the melting point and reveal exothermic decomposition events that may not involve mass loss.[9]

-

-

Isothermal Stress Testing:

-

Solid State: Store accurately weighed samples of the solid compound in sealed vials at several elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period (e.g., 1, 2, and 4 weeks).

-

Solution State: Prepare solutions of the compound in relevant organic solvents and store them under the same isothermal conditions.

-

Analysis: At each time point, dissolve the solid samples or dilute the solution samples and analyze by HPLC. Quantify the remaining parent compound (as % of initial) to determine the degradation rate.

-

Photostability

Theoretical Insight: Aromatic and heterocyclic systems can absorb UV radiation, which may induce photochemical reactions. It is crucial to determine if the compound is light-sensitive, especially if it will be handled in lighted environments or formulated into products exposed to light.

Experimental Protocol (ICH Q1B Guideline Approach):

-

Sample Preparation: Prepare samples of the solid compound and a solution in a photochemically inert solvent (e.g., acetonitrile).

-

Control Samples: Prepare identical samples but wrap them securely in aluminum foil to serve as dark controls.

-

Exposure: Place the unwrapped and control samples in a photostability chamber equipped with a light source that meets ICH Q1B specifications for UV-A and visible light exposure.

-

Analysis: After the specified exposure period, analyze all samples by HPLC. Compare the chromatograms of the exposed samples to the dark controls. Significant degradation or the appearance of new peaks in the exposed sample indicates photosensitivity.

Chemical Stability (Forced Degradation)

Theoretical Insight: Forced degradation studies intentionally expose the compound to harsh chemical conditions to identify potential degradation pathways and products. This is critical for developing stability-indicating analytical methods. The carboxylic acid is a key site for potential reactions.

Experimental Protocol:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or a water/acetonitrile mixture.

-

Stress Conditions: For separate aliquots of the stock solution, apply the following conditions, typically at a moderately elevated temperature (e.g., 60°C) for several hours:

-

Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

-

Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

-

Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

-

-

Neutralization & Analysis: After the stress period, cool the samples and neutralize the acidic and basic solutions. Analyze all samples, including an unstressed control, by HPLC-UV and HPLC-MS. The goal is to achieve partial degradation (e.g., 5-20%) to allow for clear identification of degradant peaks without completely consuming the parent compound.

Caption: Comprehensive Workflow for Stability Assessment.

Analytical Methodology for Quantification

A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies. A reverse-phase HPLC method with UV detection is generally suitable for this purpose.

Rationale: RP-HPLC separates compounds based on their hydrophobicity. The target molecule, with its mix of polar and non-polar moieties, is well-suited for this technique. UV detection is appropriate as the pyrazole ring is a chromophore.

Starting HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm or a wavelength maximum determined by a UV scan.

-

Injection Volume: 10 µL

Method Validation: For reliable results, this method should be validated for specificity, linearity, accuracy, precision, and range according to standard guidelines. For stability studies, the method's ability to separate the parent peak from all potential degradation products (specificity) is the most critical parameter.

Conclusion

5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a valuable chemical intermediate whose utility in research and development is critically dependent on its solubility and stability. While its structure suggests good thermal stability, its solubility is nuanced and requires empirical determination for specific solvent systems. The protocols outlined in this guide provide a robust framework for generating the necessary data to support process development, formulation design, and chemical synthesis. By applying these systematic approaches, researchers can confidently characterize the behavior of this compound, mitigating risks associated with poor solubility or unexpected degradation, and ultimately accelerating the development timeline for new chemical entities.

References

-

PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. National Center for Biotechnology Information. [Link]

-

Molbase. Pyrazoles database - synthesis, physical properties. Molbase. [Link]

-

Pace, C. et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

He, C. et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Semantic Scholar. [Link]

-

PubChem. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Ministry of the Environment, Japan. III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

-

Sener, A. et al. (2002). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. [Link]

-

MDPI. Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. [Link]

-

He, C. et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ResearchGate. [Link]

-

AERU. 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Ref: IN E8S72). Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

-

Sener, A. et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

MDPI. Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. MDPI. [Link]

-

Zhang, X. et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. ResearchGate. [Link]

-

Besson, T. et al. (2014). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

-

Sharwin, R. et al. (2024). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed. [Link]

-

Abdel-Mottaleb, Y. et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

-

Fan, H. et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]

-

Cheng, W. et al. Analytical Methods. RSC Publishing. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

ResearchGate. Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link]

-

RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

-

Fukushima, T. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [Link]

-

Kaysheva, A. et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 129768-28-1 CAS MSDS (5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Ref: IN E8S72) [sitem.herts.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

discovery and synthetic history of fluorinated pyrazole carboxylic acids

An In-depth Technical Guide to the Discovery and Synthetic History of Fluorinated Pyrazole Carboxylic Acids

Abstract

Fluorinated pyrazole carboxylic acids represent a cornerstone of modern medicinal and agrochemical research. The strategic incorporation of fluorine into the pyrazole scaffold imparts a unique combination of physicochemical properties, leading to compounds with enhanced metabolic stability, bioavailability, and target affinity.[1][2] This guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and core applications of this vital class of molecules. We will delve into the causality behind key synthetic choices, present detailed, field-proven protocols, and examine the industrial significance of these compounds through case studies in fungicide and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the chemistry and application of fluorinated pyrazole carboxylic acids.

Introduction: The Synergy of Fluorine and the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its versatile chemical reactivity and diverse biological activities.[3][4][5] When combined with fluorine—the most electronegative element—the resulting fluorinated pyrazole structures exhibit profoundly altered and often enhanced properties.[6][7][8]

The introduction of fluorine can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, prolonging the in-vivo half-life of a molecule.[9]

-

Modulate Lipophilicity: Fluorine substitution can increase a molecule's ability to permeate biological membranes, improving bioavailability.[2][9]

-

Alter Acidity (pKa): The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, influencing a molecule's ionization state and target binding.[10]

-

Improve Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding to target enzymes or receptors.[11]

These synergistic effects have made fluorinated pyrazole carboxylic acids indispensable building blocks for a multitude of high-value commercial products, from life-saving drugs to crop-protecting fungicides.[6][12]

A Historical Perspective: From Discovery to Strategic Fluorination

The journey of pyrazole chemistry began in the late 19th century. In 1883, German chemist Ludwig Knorr conducted the first synthesis of a substituted pyrazole (a pyrazolone) by condensing acetoacetic ester with phenylhydrazine.[3][13] Just a few years later, in 1889, Eduard Buchner synthesized the parent pyrazole ring itself via the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]